molecular formula C17H17FN2O4S B2706686 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide CAS No. 941932-69-0

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide

Cat. No.: B2706686
CAS No.: 941932-69-0
M. Wt: 364.39
InChI Key: BURIJJIDOWAZEL-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide is a benzamide derivative characterized by a 2-fluorobenzamide core linked to a substituted phenyl ring. The phenyl ring features a 1,1-dioxidoisothiazolidin-2-yl moiety at the 5-position and a methoxy group at the 2-position. This structure combines electron-withdrawing (fluorine, sulfonyl) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c1-24-16-8-7-12(20-9-4-10-25(20,22)23)11-15(16)19-17(21)13-5-2-3-6-14(13)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURIJJIDOWAZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isothiazolidine-1,1-dioxide ring and the subsequent coupling with the fluorobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial methods often incorporate more efficient processes, such as continuous flow reactions and advanced purification techniques, to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The table below compares key structural elements of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents on Phenyl Ring Heterocyclic/Sulfonyl Group Evidence ID
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide Benzamide 2-methoxy, 5-(1,1-dioxidoisothiazolidin-2-yl) Isothiazolidine dioxide
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide 2,4-difluoro Thiazole
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-(4-chlorophenyl)-1,3-oxazol-2-amine Oxazol-2-amine 5-(ethylsulfonyl), 2-methoxy Oxazole
N-(2-Chloro-6-fluorophenyl)-4-cyano-5-fluoro-2-isopropoxybenzamide Benzamide 2-isopropoxy, 4-cyano, 5-fluoro, 2-chloro-6-fluorophenyl None
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide Benzamide 4-methoxy, 2-methoxy, 5-(1,1-dioxidoisothiazolidin) Isothiazolidine dioxide

Key Observations :

  • Heterocyclic Influence : The isothiazolidine dioxide group in the target compound may enhance solubility compared to thiazole or oxazole analogs due to its polar sulfonyl group .
  • Fluorine Position: The ortho-fluorine in the target’s benzamide core contrasts with para-fluoro substituents in analogs like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide.
  • Methoxy vs. Ethoxy : The 2-methoxy group in the target compound is structurally similar to ethoxy groups in compounds like Example 132 (), but methoxy’s smaller size may reduce metabolic degradation .
Patent and Application Context

Several analogs are patented for pesticidal (e.g., etobenzanid, ) or pharmaceutical uses (e.g., triazolo-oxazine derivatives, ). The target compound’s structural features align with agrochemical templates, though direct evidence of its application is absent .

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-fluorobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Isothiazolidine moiety : This contributes to its unique reactivity and interaction with biological systems.
  • Methoxyphenyl group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Fluorobenzamide : The presence of fluorine can affect the compound's pharmacokinetic properties.

The molecular weight of this compound is approximately 400.4 g/mol, which is significant for its solubility and permeability characteristics.

The primary mechanism of action for this compound involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, making this compound a candidate for cancer therapy. By inhibiting CDK2, the compound may prevent uncontrolled cell proliferation typical of cancerous cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

  • Cell Line Studies : In vitro assays on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant cytotoxicity. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against tumor cells while showing reduced toxicity towards normal fibroblast cells .
Cell LineIC50 (μM)Activity Level
A5493.22High
HCC8275.13Moderate
MRC-510.00Low

Antimicrobial Activity

In addition to its antitumor properties, preliminary evaluations suggest that this compound may possess antimicrobial activity. This aspect is still under investigation but could broaden its therapeutic applications beyond oncology.

Case Studies

Several case studies have been published regarding the efficacy of compounds similar to this compound:

  • Cyclin-dependent Kinase Inhibition :
    • A study demonstrated that compounds with similar structures effectively inhibited CDK activity in vitro, correlating with reduced cell proliferation in cancer models .
  • Synergistic Effects :
    • When combined with traditional chemotherapeutics like doxorubicin, this compound showed enhanced efficacy against resistant cancer cell lines, suggesting potential for combination therapies .

Q & A

Q. Table 1: Comparative Synthetic Yields

MethodSolventCatalystYield (%)Reference
Pyridine, RT, 24hPyridineNone65–70
DMF, K₂CO₃, 0°C → RTDMFK₂CO₃75–80

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) studies of structurally similar benzamide derivatives reveal:

  • Classical Hydrogen Bonds: The amide N–H group forms centrosymmetric dimers via N–H⋯O or N–H⋯N interactions, stabilizing the crystal lattice .
  • Non-Classical Interactions: Weak C–H⋯O/F contacts and π-π stacking between aromatic rings further enhance packing efficiency .

Methodological Guidance:

  • Use SC-XRD to identify key interactions. Refinement software (e.g., SHELXL) can model H-atom positions via riding models .
  • Compare Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and sulfonamide S=O stretches (~1150–1300 cm⁻¹) .
  • HPLC-MS: Verify purity (>95%) and molecular ion ([M+H]⁺) using C18 columns (acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Answer:
Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

Reproducibility Checks:

  • Use standardized assays (e.g., PFOR enzyme inhibition at pH 7.4, 37°C) .
  • Validate cytotoxicity via MTT assays in multiple cell lines (e.g., HeLa, HEK293) .

Impurity Profiling:

  • Analyze batches with HPLC-MS to rule out side products (e.g., unreacted amine or benzoyl chloride) .

Computational Modeling:

  • Perform docking studies (AutoDock Vina) to predict binding affinities to PFOR vs. off-target proteins .

Advanced: What computational methods are suitable for predicting the metabolic stability of this compound?

Answer:

  • In Silico Tools:
    • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate metabolic sites (e.g., sulfonamide oxidation) .
    • DFT Calculations: Gaussian 16 can model electron-deficient regions prone to cytochrome P450-mediated oxidation .
  • Experimental Validation:
    • Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

Basic: What purification strategies are effective for removing common byproducts?

Answer:

  • Byproducts: Unreacted amine, hydrolyzed benzoyl acid, or dimerized species.
  • Solutions:
    • Recrystallization: Use methanol/water (7:3) to isolate the product .
    • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3 → 1:1) .
    • Acid-Base Extraction: Wash with 10% NaHCO₃ to remove acidic impurities .

Advanced: How can researchers design analogs to improve solubility without compromising bioactivity?

Answer:

  • Structural Modifications:
    • Introduce polar groups (e.g., –OH, –SO₃H) at the methoxy or fluorobenzamide positions .
    • Replace the 1,1-dioxidoisothiazolidine ring with a morpholine moiety to enhance water solubility .
  • Formulation Strategies:
    • Use cyclodextrin inclusion complexes or nanoemulsions .
  • SAR Studies:
    • Synthesize 10–20 analogs and correlate logP (HPLC-derived) with solubility and IC₅₀ values .

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